D-tagaturonic acid

Enzymology Hexuronate catabolism Substrate specificity

D‑Tagaturonic acid (D‑arabino‑hex‑5‑ulosonic acid; KEGG C00558) is a keto‑uronic acid that serves as the committed intermediate in the microbial degradation of D‑galacturonate, the principal monomer of pectin [REFS‑1]. Unlike the more abundant aldo‑uronic acids D‑galacturonic acid and D‑glucuronic acid, D‑tagaturonic acid bears a ketone at C‑5 and a carboxylate at C‑1, placing it at a critical branch point in the hexuronate catabolic network that is not accessible to many of the downstream enzymes that process its isomer D‑fructuronic acid [REFS‑2].

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
Cat. No. B1233984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-tagaturonic acid
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC(C(=O)C(C(C(C(=O)O)O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4-,5+/m1/s1
InChIKeyIZSRJDGCGRAUAR-WDCZJNDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tagaturonic Acid (5-Keto-D-gluconate) — A Distinct Keto-Uronic Acid Intermediate in Hexuronate Catabolism


D‑Tagaturonic acid (D‑arabino‑hex‑5‑ulosonic acid; KEGG C00558) is a keto‑uronic acid that serves as the committed intermediate in the microbial degradation of D‑galacturonate, the principal monomer of pectin [REFS‑1]. Unlike the more abundant aldo‑uronic acids D‑galacturonic acid and D‑glucuronic acid, D‑tagaturonic acid bears a ketone at C‑5 and a carboxylate at C‑1, placing it at a critical branch point in the hexuronate catabolic network that is not accessible to many of the downstream enzymes that process its isomer D‑fructuronic acid [REFS‑2].

Why Generic Uronic Acid Substitution Fails — D-Tagaturonic Acid Exhibits Rigid Enzyme Specificity


Generic panels of uronic acids (e.g., D‑galacturonic, D‑glucuronic, D‑fructuronic) cannot reproduce the metabolic fate of D‑tagaturonic acid because enzymes that operate in the hexuronate catabolic network display stringent discrimination between the C‑4 epimers D‑tagaturonate and D‑fructuronate [REFS‑1]. This discrimination is not merely kinetic; certain dehydrogenases, such as mannonate dehydrogenase (UxuB), show zero detectable activity on D‑tagaturonate while efficiently reducing D‑fructuronate [REFS‑2]. Consequently, substituting D‑tagaturonic acid with a structurally similar uronic acid leads to qualitatively different pathway outcomes, making procurement of the authentic compound essential for accurate enzymology and metabolic‑engineering studies.

D-Tagaturonic Acid — Quantitative Differentiation Evidence vs. Closest Uronic Acid Analogs


Absolute Substrate Discrimination — Mannonate Dehydrogenase (UxuB) Rejects D‑Tagaturonate While Reducing D‑Fructuronate

Recombinant mannonate dehydrogenase from Thermotoga maritima (tm_UxuB) displays zero detectable activity on D‑tagaturonate, whereas it exhibits a catalytic efficiency (kcat/Km) of 6 670 M⁻¹ s⁻¹ on its cognate substrate D‑fructuronate [REFS‑1]. This represents a qualitative, all‑or‑nothing discrimination that cannot be bridged by adjusting substrate concentration, and contrasts with the promiscuous activity reported for the Escherichia coli orthologue, which shows comparable activity on both substrates [REFS‑2].

Enzymology Hexuronate catabolism Substrate specificity

Kinetic Discrimination by Altronate Oxidoreductase — D‑Tagaturonate Is a 5‑Fold Poorer Substrate Than D‑Fructuronate

Altronate oxidoreductase (EC 1.1.1.57) from Escherichia coli accepts both keto‑uronic acid epimers, but with markedly different efficiencies. D‑Tagaturonate and D‑altronate exhibit only 20% of the activity observed with D‑fructuronate and D‑mannonate under identical assay conditions [REFS‑1]. This 5‑fold difference in relative activity creates a significant quantitative bias when the wrong substrate is used in coupled enzymatic assays.

Enzyme kinetics Uronic acid metabolism NAD-dependent dehydrogenase

Michaelis Constant for D‑Tagaturonate with Altronate Oxidoreductase — Km = 350 μM vs. Altronate Km = 90 μM

In the reverse reaction catalysed by altronate oxidoreductase from E. coli K12, D‑tagaturonate exhibits an apparent Km of 350 μM, which is 3.9‑fold higher than the Km for the forward substrate D‑altronate (90 μM) and 5.8‑fold higher than the Km for the co‑substrate NADH (60 μM) [REFS‑1]. The relatively modest affinity for D‑tagaturonate means that saturating the enzyme requires substantially higher substrate concentrations compared with the alternative pair D‑fructuronate/D‑mannonate, a critical consideration when establishing steady‑state kinetic assays.

Michaelis–Menten kinetics Substrate affinity Enzyme characterization

Catalytic Efficiency of D‑Tagaturonate Reduction — kcat = 90 s⁻¹ and kcat/Km = 1.6 × 10⁵ M⁻¹ s⁻¹

The reduction of D‑tagaturonate to L‑galactonate by the enzyme encoded by the L‑galactonate degradation operon proceeds with a turnover number (kcat) of 90 s⁻¹ and a catalytic efficiency (kcat/Km) of 1.6 × 10⁵ M⁻¹ s⁻¹ [REFS‑1]. These values establish a quantitative baseline for the reduction half‑reaction and can be directly compared with the reduction of D‑fructuronate to D‑mannonate by mannonate dehydrogenase from the same organism, facilitating selection of the appropriate substrate for in‑vitro pathway reconstitution.

Enzyme kinetics NAD-dependent reduction Metabolic engineering

Uronate Isomerase Reaction Equilibrium — D‑Galacturonate Isomerisation Generates D‑Tagaturonate Exclusively

Uronate isomerase (EC 5.3.1.12) catalyses the reversible interconversion of D‑galacturonate and D‑tagaturonate with strict regiospecificity; the enzyme does not accept D‑glucuronate as a substrate for this half‑reaction, which instead is isomerised to D‑fructuronate [REFS‑1]. The isomerase from Bacillus halodurans (Bh0493) is specific for the D‑galacturonate→D‑tagaturonate reaction, representing the first biochemically confirmed uronate isomerase dedicated to a pathway distinct from D‑glucuronate catabolism [REFS‑2]. This orthogonal specificity means that D‑tagaturonic acid is the only authentic product for tracking D‑galacturonate flux through the isomerase step.

Isomerase specificity Pathway commitment Uronic acid metabolism

D-Tagaturonic Acid — Research and Industrial Application Scenarios Stemming from Quantitative Differentiation Evidence


Enzymatic Assay Development for Uronate Isomerase and Epimerase Characterisation

D‑Tagaturonic acid is the sole product of D‑galacturonate isomerisation by uronate isomerase (EC 5.3.1.12) and the sole substrate for tagaturonate epimerase (UxaE). Because mannonate dehydrogenase (UxuB) from organisms such as Thermotoga maritima shows zero activity on D‑tagaturonate [REFS‑1], the compound can be used in negative‑selection screens to distinguish between fructuronate‑ and tagaturonate‑specific downstream enzymes. Its 5‑fold lower activity with altronate oxidoreductase compared to D‑fructuronate [REFS‑2] further mandates the use of authentic D‑tagaturonic acid for accurate coupled‑assay calibration.

Metabolic Engineering of Pectin‑Derived D‑Galacturonate Valorisation

In synthetic biology efforts to convert pectin hydrolysates into platform chemicals, D‑tagaturonic acid is the obligatory first intermediate of the isomerase pathway (Pathway I). The compound's kinetic parameters — Km = 350 μM for altronate oxidoreductase [REFS‑3] and kcat/Km = 1.6 × 10⁵ M⁻¹ s⁻¹ for its reduction to L‑galactonate [REFS‑4] — provide the quantitative foundation for kinetic modelling of the entire catabolic route, enabling rational selection of enzyme variants and pathway architecture.

Biocatalyst Engineering — UxaE Epimerase Directed Evolution

The reversible epimerisation of D‑tagaturonate to D‑fructuronate catalysed by UxaE (Km = 0.68 mM for D‑fructuronate, kcat/Km = 9 100 M⁻¹ s⁻¹ [REFS‑1]) represents a key target for protein engineering aiming to create thermostable biocatalysts for rare‑sugar synthesis. D‑Tagaturonic acid serves as the authentic substrate for screening mutant libraries, where even modest changes in substrate specificity can be detected against the baseline provided by the wild‑type enzyme.

Quantitative Metabolomics and Fluxomics in Pectin‑Degrading Microbiota

As the committed intermediate that partitions D‑galacturonate carbon into the Entner–Doudoroff pathway, D‑tagaturonic acid is an essential analytical standard for LC‑MS/MS‑based metabolomics of gut microbiota members such as Bacteroides vulgatus [REFS‑4]. Its distinct retention time and mass transition profile differentiate it from the isomeric D‑fructuronate, allowing accurate determination of intracellular pool sizes and metabolic flux through the galacturonate degradation pathway.

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